Cas no 953210-00-9 (N-(1-benzylpiperidin-4-yl)methylthiophene-2-sulfonamide)
N-(1-benzylpiperidin-4-yl)methylthiophene-2-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-(1-benzylpiperidin-4-yl)methylthiophene-2-sulfonamide
- N-[(1-benzylpiperidin-4-yl)methyl]thiophene-2-sulfonamide
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- Inchi: 1S/C17H22N2O2S2/c20-23(21,17-7-4-12-22-17)18-13-15-8-10-19(11-9-15)14-16-5-2-1-3-6-16/h1-7,12,15,18H,8-11,13-14H2
- InChI Key: DRXXGGVNSRFTQC-UHFFFAOYSA-N
- SMILES: C1(S(NCC2CCN(CC3=CC=CC=C3)CC2)(=O)=O)SC=CC=1
N-(1-benzylpiperidin-4-yl)methylthiophene-2-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5017-0347-2μmol |
N-[(1-benzylpiperidin-4-yl)methyl]thiophene-2-sulfonamide |
953210-00-9 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5017-0347-5μmol |
N-[(1-benzylpiperidin-4-yl)methyl]thiophene-2-sulfonamide |
953210-00-9 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5017-0347-10μmol |
N-[(1-benzylpiperidin-4-yl)methyl]thiophene-2-sulfonamide |
953210-00-9 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5017-0347-20μmol |
N-[(1-benzylpiperidin-4-yl)methyl]thiophene-2-sulfonamide |
953210-00-9 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5017-0347-1mg |
N-[(1-benzylpiperidin-4-yl)methyl]thiophene-2-sulfonamide |
953210-00-9 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5017-0347-2mg |
N-[(1-benzylpiperidin-4-yl)methyl]thiophene-2-sulfonamide |
953210-00-9 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5017-0347-3mg |
N-[(1-benzylpiperidin-4-yl)methyl]thiophene-2-sulfonamide |
953210-00-9 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5017-0347-4mg |
N-[(1-benzylpiperidin-4-yl)methyl]thiophene-2-sulfonamide |
953210-00-9 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5017-0347-5mg |
N-[(1-benzylpiperidin-4-yl)methyl]thiophene-2-sulfonamide |
953210-00-9 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5017-0347-10mg |
N-[(1-benzylpiperidin-4-yl)methyl]thiophene-2-sulfonamide |
953210-00-9 | 10mg |
$79.0 | 2023-09-10 |
N-(1-benzylpiperidin-4-yl)methylthiophene-2-sulfonamide Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on N-(1-benzylpiperidin-4-yl)methylthiophene-2-sulfonamide
Introduction to N-(1-benzylpiperidin-4-yl)methylthiophene-2-sulfonamide (CAS No. 953210-00-9)
N-(1-benzylpiperidin-4-yl)methylthiophene-2-sulfonamide, identified by its Chemical Abstracts Service (CAS) number 953210-00-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of sulfonamides, which are well-documented for their diverse biological activities and therapeutic potential. The structural integration of a benzylpiperidine moiety with a thiophene sulfonamide backbone imparts unique pharmacological properties, making it a promising candidate for further investigation in drug discovery and development.
The molecular structure of N-(1-benzylpiperidin-4-yl)methylthiophene-2-sulfonamide consists of a thiophene ring substituted with a sulfonamide group at the 2-position and an N-benzylpiperidine moiety attached to the methylthiophene sulfonamide. This configuration suggests potential interactions with biological targets such as enzymes and receptors, which are critical for modulating various physiological processes. The presence of the benzylpiperidine group, in particular, is noteworthy as it is frequently employed in medicinal chemistry due to its ability to enhance binding affinity and selectivity in drug molecules.
In recent years, there has been a surge in research focused on developing novel sulfonamide derivatives with enhanced pharmacological profiles. Sulfonamides have long been recognized for their antimicrobial, anti-inflammatory, and anticancer properties, among others. The compound N-(1-benzylpiperidin-4-yl)methylthiophene-2-sulfonamide represents an innovative approach to leveraging these properties while introducing structural modifications that may improve solubility, bioavailability, and target specificity. Such advancements are crucial for addressing the growing challenge of multidrug resistance in various therapeutic areas.
The synthesis of N-(1-benzylpiperidin-4-yl)methylthiophene-2-sulfonamide involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Key synthetic steps typically include the formation of the thiophene sulfonamide core followed by functionalization with the benzylpiperidine group. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been utilized to facilitate these transformations efficiently. The optimization of synthetic routes is essential not only for economic feasibility but also for ensuring the scalability of production for potential clinical applications.
The pharmacological evaluation of N-(1-benzylpiperidin-4-yl)methylthiophene-2-sulfonamide has revealed intriguing findings that warrant further exploration. Preclinical studies have demonstrated its potential as an inhibitor of certain enzymes implicated in cancer progression and inflammatory diseases. The compound's ability to modulate the activity of these enzymes may translate into therapeutic benefits by disrupting pathological signaling pathways. Additionally, its interaction with biological targets suggests a possible role in neurodegenerative disorders, where sulfonamides have shown promise in preliminary investigations.
The structural features of N-(1-benzylpiperidin-4-yl)methylthiophene-2-sulfonamide also make it an attractive scaffold for structure-based drug design. Computational modeling and molecular dynamics simulations have been employed to elucidate its binding mode with potential targets. These studies provide valuable insights into how the compound interacts with biological systems at the molecular level, guiding the design of next-generation derivatives with improved efficacy and reduced side effects. Such computational approaches are increasingly integral to modern drug discovery pipelines due to their ability to accelerate the identification of lead compounds.
In conclusion, N-(1-benzylpiperidin-4-yl)methylthiophene-2-sulfonamide represents a significant advancement in the development of sulfonamide-based therapeutics. Its unique structural composition and demonstrated biological activity position it as a compelling candidate for further clinical investigation. As research in this field continues to evolve, compounds like N-(1-benzylpiperidin-4-y
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